Bis(2,3,4,5-tetrafluorophenyl)dimethylsilane
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Overview
Description
Bis(2,3,4,5-tetrafluorophenyl)dimethylsilane is a unique organosilicon compound with the molecular formula C14H8F8Si. It is characterized by the presence of two 2,3,4,5-tetrafluorophenyl groups attached to a dimethylsilane core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,3,4,5-tetrafluorophenyl)dimethylsilane typically involves the reaction of 2,3,4,5-tetrafluorophenyl lithium with dimethyldichlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to prevent side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Bis(2,3,4,5-tetrafluorophenyl)dimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The silicon center can be oxidized to form silanols or reduced to form silanes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium amide or thiolates. These reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), at elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions to oxidize the silicon center.
Major Products:
Substitution Reactions: Products include substituted phenyl derivatives, such as amino- or thio-substituted phenyl silanes.
Oxidation Reactions: Products include silanols and siloxanes.
Scientific Research Applications
Bis(2,3,4,5-tetrafluorophenyl)dimethylsilane has several applications in scientific research:
Materials Science: It is used in the synthesis of advanced materials, such as fluorinated polymers and coatings, due to its unique fluorine content and stability.
Organic Synthesis: The compound serves as a precursor for the synthesis of various organosilicon compounds, which are valuable intermediates in organic synthesis.
Mechanism of Action
The mechanism of action of Bis(2,3,4,5-tetrafluorophenyl)dimethylsilane in various reactions involves the interaction of the silicon center with nucleophiles or electrophiles. The presence of electron-withdrawing fluorine atoms on the phenyl rings enhances the reactivity of the silicon center, making it more susceptible to nucleophilic attack. This facilitates various substitution and addition reactions, leading to the formation of new silicon-containing compounds .
Comparison with Similar Compounds
Bis(2,3,5,6-tetrafluorophenyl)dimethylsilane: Similar in structure but with different fluorine substitution patterns, affecting its reactivity and applications.
Bis(pentafluorophenyl)dimethylsilane: Contains additional fluorine atoms, leading to different chemical properties and reactivity.
Uniqueness: Bis(2,3,4,5-tetrafluorophenyl)dimethylsilane is unique due to its specific fluorine substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring precise control over reactivity and stability .
Properties
Molecular Formula |
C14H8F8Si |
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Molecular Weight |
356.28 g/mol |
IUPAC Name |
dimethyl-bis(2,3,4,5-tetrafluorophenyl)silane |
InChI |
InChI=1S/C14H8F8Si/c1-23(2,7-3-5(15)9(17)13(21)11(7)19)8-4-6(16)10(18)14(22)12(8)20/h3-4H,1-2H3 |
InChI Key |
MDQIAWFAEZGVGX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=C(C(=C(C(=C1)F)F)F)F)C2=C(C(=C(C(=C2)F)F)F)F |
Origin of Product |
United States |
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